molecular formula C13H14N2OS B283455 (4-Allyloxy-benzyl)-thiazol-2-yl-amine

(4-Allyloxy-benzyl)-thiazol-2-yl-amine

Cat. No.: B283455
M. Wt: 246.33 g/mol
InChI Key: BYCMJLUWFHDODS-UHFFFAOYSA-N
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Description

“(4-Allyloxy-benzyl)-thiazol-2-yl-amine” is a thiazole derivative characterized by a 4-allyloxy-benzyl substituent at the 2-amino position of the thiazole ring. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the benzyl and thiazole moieties .

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

N-[(4-prop-2-enoxyphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C13H14N2OS/c1-2-8-16-12-5-3-11(4-6-12)10-15-13-14-7-9-17-13/h2-7,9H,1,8,10H2,(H,14,15)

InChI Key

BYCMJLUWFHDODS-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)CNC2=NC=CS2

Canonical SMILES

C=CCOC1=CC=C(C=C1)CNC2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-allyloxy-benzyl group in the target compound introduces an electron-donating ether linkage, contrasting with electron-withdrawing groups (e.g., nitro) or aromatic extensions (e.g., benzothiazole) in analogs. Key comparisons include:

Table 1: Substituent Impact on Properties
Compound Substituent Key Properties
(4-Allyloxy-benzyl)-thiazol-2-yl-amine 4-Allyloxy-benzyl Enhanced lipophilicity; moderate stability due to allyl ether lability
N-Allyl-4-(4-nitrophenyl)thiazol-2-amine Allyl, 4-nitrophenyl Electron-withdrawing nitro group increases reactivity; lower solubility in polar solvents
4-(Benzo[d]thiazol-2-yl)benzenamine derivatives Benzo[d]thiazol Extended π-conjugation improves thermal stability; higher molecular weight

Stability and Functionalization Potential

  • Allyl Ether Stability : The allyloxy group may undergo hydrolysis or oxidative degradation under harsh conditions, contrasting with the stability of nitro or benzothiazole groups .
  • Functionalization : The primary amine on the thiazole ring allows for further derivatization (e.g., sulfonylation in ), though steric hindrance from the allyloxy-benzyl group may limit reaction efficiency .

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